molecular formula C10H19NO3 B15321773 tert-butyl N-(1-oxopentan-2-yl)carbamate

tert-butyl N-(1-oxopentan-2-yl)carbamate

Cat. No.: B15321773
M. Wt: 201.26 g/mol
InChI Key: POQXUDBUMCSVHF-UHFFFAOYSA-N
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Description

Tert-butyl N-[(2S)-1-oxopentan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group in organic synthesis due to its stability under various reaction conditions. The compound is characterized by its tert-butyl group, which provides steric hindrance, making it less reactive and more stable.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S)-1-oxopentan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate acid chloride or anhydride. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent, which reacts with the amine group to form the carbamate. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated acid .

Industrial Production Methods

Industrial production of tert-butyl N-[(2S)-1-oxopentan-2-yl]carbamate often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2S)-1-oxopentan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: H2/Pd, LiAlH4

    Substitution: NaOCH3, NH3

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Tert-butyl N-[(2S)-1-oxopentan-2-yl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-oxopentan-2-yl]carbamate involves its role as a protecting group. It forms a stable carbamate linkage with the amine group, preventing unwanted reactions during synthetic processes. The tert-butyl group provides steric hindrance, enhancing the stability of the compound under various conditions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl carbamate
  • Di-tert-butyl dicarbonate (Boc2O)
  • N-tert-butoxycarbonyl derivatives

Uniqueness

Tert-butyl N-[(2S)-1-oxopentan-2-yl]carbamate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the carbamate linkage. This makes it particularly useful in applications requiring selective protection and deprotection of amine groups .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl N-(1-oxopentan-2-yl)carbamate

InChI

InChI=1S/C10H19NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3,(H,11,13)

InChI Key

POQXUDBUMCSVHF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C=O)NC(=O)OC(C)(C)C

Origin of Product

United States

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